Biotin-XX hydrazide

概要

説明

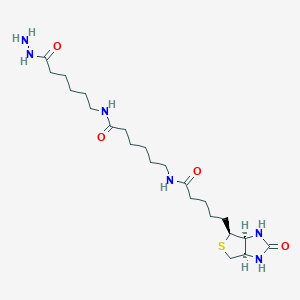

ビオチン-XXヒドラジドは、2つのアミノヘキサン酸スペーサーを含むカルボニル反応性ビオチン化試薬です。 この化合物は、ビオチン化抗体(または他のビオチン化タンパク質)とアビジン-プローブコンジュゲートとの間で複合体を形成する際に、高い効率で知られています。プローブは蛍光色素または酵素である可能性があります .

準備方法

合成経路と反応条件

ビオチン-XXヒドラジドは、2つのアミノヘキサン酸スペーサーの存在下で、ビオチンとヒドラジンを反応させることによって合成されます。 この反応は通常、わずかに酸性条件下で行われ、ヒドラゾン結合を形成します。これは、シアノ水素化ホウ素ナトリウムを使用して安定な第二級アミン結合にさらに還元することができます .

工業生産方法

工業的な設定では、ビオチン-XXヒドラジドの製造には、一貫性と純度を確保するために、自動反応器を使用した大規模合成が含まれます。 このプロセスには、炭水化物基の酸化によるアルデヒドの形成、それに続くヒドラジンとの反応によるヒドラジド誘導体の形成が含まれます .

化学反応の分析

反応の種類

ビオチン-XXヒドラジドは主に以下を行います。

一般的な試薬と条件

酸化: 過ヨウ素酸ナトリウムは、炭水化物基をアルデヒドに酸化するのに一般的に使用されます.

還元: シアノ水素化ホウ素ナトリウムは、ヒドラゾン結合を還元するために使用されます.

置換: EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカルボジイミド試薬は、アミド結合の形成に使用されます.

主要な生成物

これらの反応から生成される主要な生成物には、ビオチン化タンパク質と抗体があり、これらはさまざまな生化学的アッセイと研究アプリケーションで使用されます .

科学研究への応用

ビオチン-XXヒドラジドは、タンパク質やその他の高分子を効率的にビオチン化できるため、科学研究で広く使用されています。いくつかの重要なアプリケーションには、次のものがあります。

科学的研究の応用

Biotinylation of Biomolecules

Biotin-XX hydrazide is extensively used for labeling proteins, glycoproteins, glycolipids, and antibodies. The biotinylation process allows researchers to track these molecules in complex biological systems. Common applications include:

- Immunoassays : Biotinylated antibodies can be detected using avidin or streptavidin conjugates in techniques such as ELISA and Western blotting .

- Cell Surface Labeling : This reagent enables the labeling of cell surface proteins for flow cytometry analysis .

Detection Methods

This compound plays a crucial role in various detection methods due to its strong binding affinity to avidin. Some notable applications include:

- Chemiluminescence Assays : this compound has been utilized in developing competitive chemiluminescence assays for detecting biotin levels in supplements and food products. This method demonstrates high sensitivity and specificity .

| Method | Sensitivity | Specificity |

|---|---|---|

| Chemiluminescence Assay | High | High |

- Colorimetric Assays : It has also been employed in colorimetric methods for quantifying biotin concentrations in samples .

Protein Carbonyl Detection

This compound is used to derivatize protein carbonyls, which are markers of oxidative stress. This application is significant in aging research and studies related to age-associated diseases .

Chemiluminescence Sensor Development

A study developed a chemiluminescence sensor utilizing biotin-naphthoquinone (BT-NQ) linked with avidin to detect biotin levels in multivitamin tablets. The assay demonstrated a linear relationship between free biotin concentration and chemiluminescence intensity, showcasing the potential of this compound in competitive assays .

Protein Labeling Techniques

Research has shown that this compound can effectively label mitochondrial proteins from non-muscle tissues, facilitating their study through various analytical techniques, including two-dimensional gel electrophoresis .

Advantages of Using this compound

- High Binding Affinity : The strong non-covalent interaction between biotin and avidin allows for stable complex formation under various conditions.

- Versatility : It can be used across multiple platforms for different types of biomolecules.

- Enhanced Detection : The incorporation of spacers improves detection sensitivity, making it suitable for low-abundance targets.

作用機序

ビオチン-XXヒドラジドは、アビジンまたはストレプトアビジンと強い安定な複合体を形成することにより、その効果を発揮します。ビオチン-XXヒドラジドの2つのアミノヘキサン酸スペーサーは、立体障害を軽減することにより、アビジン結合の効率を高めます。 これにより、タンパク質やその他の高分子をより効果的にビオチン化することができます .

類似の化合物との比較

ビオチン-XXヒドラジドは、2つのアミノヘキサン酸スペーサーのために、他のビオチン化試薬と比較して、アビジン結合の効率が高いことが特徴です。類似の化合物には、次のものがあります。

ビオチン-Xヒドラジド: 1つのアミノヘキサン酸スペーサーを含み、アビジン結合の効率が低いです.

ビオチン-LC-ヒドラジド: 長鎖炭化水素スペーサーを特徴とし、立体障害を軽減する可能性がありますが、ビオチン-XXヒドラジドよりも効率が低いです.

ビオチン-PEG4-ヒドラジド: ポリエチレングリコールスペーサーを含み、溶液中の親水性と凝集の減少を提供します.

ビオチン-XXヒドラジドは、アビジンまたはストレプトアビジンとの安定な複合体を形成する際の、スペーサーの長さと効率の最適なバランスにより際立っています .

類似化合物との比較

Biotin-XX hydrazide is unique due to its two aminohexanoic acid spacers, which provide higher efficiency in avidin-binding compared to other biotinylation reagents. Similar compounds include:

Biotin-X hydrazide: Contains a single aminohexanoic acid spacer and is less efficient in avidin-binding.

Biotin-LC-hydrazide: Features a long-chain hydrocarbon spacer, which may reduce steric hindrance but is less efficient than this compound.

Biotin-PEG4-hydrazide: Contains a polyethylene glycol spacer, providing hydrophilicity and reduced aggregation in solution.

This compound stands out due to its optimal balance of spacer length and efficiency in forming stable complexes with avidin or streptavidin .

生物活性

Biotin-XX hydrazide, also known as Biotin-(AC5)2-hydrazide, is a biotinylation reagent widely utilized in biochemical research for its ability to selectively label carbonyl compounds. This compound plays a significant role in various biological applications, particularly in the modification of proteins and carbohydrates. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and applications in research.

This compound is characterized by its unique molecular structure, which includes two aminohexanoic acid spacers that enhance its binding efficiency to avidin or streptavidin. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 211237-33-1 |

| Molecular Formula | C22H40N6O4S |

| Molecular Weight | 484.656 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 904.8 ± 65.0 °C at 760 mmHg |

| Flash Point | 501.0 ± 34.3 °C |

This compound is known for its high efficiency in forming complexes with avidin, which is crucial for various biochemical assays and applications .

This compound operates through a mechanism involving the reaction with carbonyl groups present in aldehydes and ketones. Under acidic conditions, it selectively couples with these carbonyls, allowing for the biotinylation of macromolecules such as glycoproteins and antibodies. The hydrazide functional group reacts with oxidized amino acid residues (e.g., serine and threonine) that have been converted to aldehydes, facilitating the attachment of biotin to proteins .

Reaction Pathway

- Formation of Carbonyls : Carbonyl groups are generated from oxidative modifications or enzymatic reactions.

- Coupling Reaction : this compound reacts with these carbonyls to form stable hydrazone bonds.

- Biotinylation : The resulting biotinylated proteins can be easily purified or detected using streptavidin-based methods.

Applications in Research

This compound has numerous applications across various fields of biological research:

- Protein Labeling : It serves as a powerful tool for labeling proteins for detection in Western blots and ELISAs.

- Studying Protein Interactions : Researchers utilize it to investigate protein-protein interactions through affinity capture techniques.

- Detection of Oxidatively Damaged Proteins : this compound can label oxidatively modified proteins, enabling studies on oxidative stress and related diseases .

Case Study 1: Protein Carbonyl Detection

A study investigated the efficiency of different hydrazide labels for detecting protein carbonyls using acrolein-modified human serum albumin (HSA) as a model system. The researchers found that while several hydrazides were tested, this compound provided superior performance in terms of yield and specificity for carbonyl detection compared to other biotin-based labels .

Case Study 2: Glycoprotein Biotinylation

Another research project focused on using this compound for the biotinylation of glycoproteins derived from cell lysates. The study demonstrated that this reagent effectively labeled glycoproteins without compromising their structural integrity, allowing for downstream applications in affinity purification and mass spectrometry analysis .

特性

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(6-hydrazinyl-6-oxohexyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)/t16-,17-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYZIMLLRKKNS-FIKGOQFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。